molecular formula C18H17N3O4 B11959123 Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate CAS No. 357207-81-9

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate

Cat. No.: B11959123
CAS No.: 357207-81-9
M. Wt: 339.3 g/mol
InChI Key: DNDRMQUMSGCECX-YBFXNURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis and reaction optimization would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets and pathways.

Properties

CAS No.

357207-81-9

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N3O4/c1-12-3-9-15(10-4-12)20-16(22)17(23)21-19-11-13-5-7-14(8-6-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

DNDRMQUMSGCECX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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